5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride
Overview
Description
5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Sulfonamides, a class of drugs to which this compound belongs, are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonamides generally work by inhibiting the enzyme dihydropteroate synthetase, which is crucial for the production of folate . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
Sulfonamides are known to affect the folate synthesis pathway by inhibiting the enzyme dihydropteroate synthetase .
Result of Action
By inhibiting the enzyme dihydropteroate synthetase, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial dna growth and cell division .
Biochemical Analysis
Biochemical Properties
5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with sulfonamide-binding proteins, which are involved in various metabolic pathways. The nature of these interactions often involves the inhibition of enzyme activity, leading to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s ability to inhibit sulfonamide-binding proteins is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and changes in gene expression. At higher doses, toxic or adverse effects may be observed, including potential impacts on organ function and overall health . Threshold effects have also been noted, indicating a dosage-dependent response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in inhibiting sulfonamide-binding proteins is particularly noteworthy, as it can lead to significant changes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its effectiveness and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorosulfonic acid and subsequent neutralization with ammonia or an amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes, followed by purification steps such as recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxybenzenesulfonic acid: Similar in structure but lacks the sulfonamide group.
2-Amino-5-methoxybenzoic acid: Contains an amino and methoxy group but differs in the position of the functional groups.
Sulfanilamide: A well-known sulfonamide with a similar mechanism of action but different substituents on the benzene ring.
Uniqueness
5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is unique due to the presence of both an amino and methoxy group on the benzene ring, along with the sulfonamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-amino-2-methoxybenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S.ClH/c1-12-6-3-2-5(8)4-7(6)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCAHWVBWYREEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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